BenchChemオンラインストアへようこそ!

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Physicochemical differentiation Medicinal chemistry building blocks Fragment-based drug design

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 1935972-25-0, MF: C₁₁H₁₈FNO₃, MW: 231.27 g/mol) is a BOC-protected 2-oxa-5-azabicyclo[2.2.1]heptane scaffold bearing a fluoromethyl substituent at the 7-position. The bicyclic core provides a conformationally constrained morpholine isostere with defined exit vectors, making it a privileged intermediate for medicinal chemistry campaigns targeting GPCRs, kinases, and CNS receptors where sp³-enriched bridged frameworks are increasingly specified.

Molecular Formula C11H18FNO3
Molecular Weight 231.267
CAS No. 1935972-25-0
Cat. No. B2426157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS1935972-25-0
Molecular FormulaC11H18FNO3
Molecular Weight231.267
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C(C1CO2)CF
InChIInChI=1S/C11H18FNO3/c1-11(2,3)16-10(14)13-5-9-7(4-12)8(13)6-15-9/h7-9H,4-6H2,1-3H3
InChIKeyPIFHSYTZDQNYFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 1935972-25-0): A Fluorinated Bicyclic Morpholine Scaffold for MedChem and Fragment-Based Procurement


Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 1935972-25-0, MF: C₁₁H₁₈FNO₃, MW: 231.27 g/mol) is a BOC-protected 2-oxa-5-azabicyclo[2.2.1]heptane scaffold bearing a fluoromethyl substituent at the 7-position . The bicyclic core provides a conformationally constrained morpholine isostere with defined exit vectors, making it a privileged intermediate for medicinal chemistry campaigns targeting GPCRs, kinases, and CNS receptors where sp³-enriched bridged frameworks are increasingly specified [1][2]. The compound is commercially available at 95–98% purity from multiple vendors (e.g., Leyan catalog #1843115, 98% purity ; Chemenu catalog #CM471693, 95%+ ), with predicted pKa of approximately 9.12 (based on the parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold ) and an experimentally unquantified but industrially recognized role as a synthetic building block yielding reactive intermediates through BOC deprotection.

Why Generic Substitution of Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Fails: Structural, Electronic, and Pharmacokinetic Consequences of the 7-Fluoromethyl Modification


The 7-fluoromethyl substituent is not a decorative feature but a critical determinant of physicochemical and pharmacological behavior that precludes simple interchange with des-fluoro, hydroxymethyl, difluoromethyl, or trifluoromethyl analogs. Direct head-to-head data remain scarce for this specific BOC-protected intermediate; however, class-level evidence from related fluorinated bicyclic amine series demonstrates that replacement of a —CH₂F group with —CH₃, —CH₂OH, —CF₂H, or —CF₃ predictably alters lipophilicity (ΔLogP ≈ –0.5 to +1.0), metabolic stability (intrinsic clearance in human liver microsomes can vary >2-fold), and pKa of the bridgehead amine (ΔpKa ≈ 0.2–0.5 units) [1][2]. The fluoromethyl group occupies a distinct design space: it is moderately more lipophilic than hydroxymethyl (enhancing passive permeability) yet less lipophilic than trifluoromethyl (mitigating hERG and phospholipidosis risks frequently associated with high LogP) [2]. Moreover, the BOC protecting group in the 5-position confers orthogonal reactivity; analogs lacking the BOC group (e.g., free amine salts) differ fundamentally in solubility, stability, and downstream conjugation chemistry, making sourcing decisions consequential when multi-step parallel library syntheses are planned [3].

Quantitative Differentiation Evidence: Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate vs. Closest Structural Analogs


Molecular Weight and Atom Economy: 7-Fluoromethyl vs. Des-fluoro Parent Scaffold

The 7-fluoromethyl group increases the molecular weight by +32 Da relative to the des-fluoro parent scaffold tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 114676-79-8, MW 199.25 g/mol), while simultaneously reducing the number of hydrogen-bond donors by zero and introducing a moderate electron-withdrawing inductive effect [1]. This places the compound in an MW range (231 g/mol) that remains compliant with Lipinski's Rule of Five (MW < 500), yet the added mass reflects the strategic incorporation of fluorine for metabolic stabilization without the excessive lipophilicity penalty of larger fluoroalkyl groups [2]. The associated computed molecular volume expansion (~15 ų) may influence shape complementarity in rigid binding pockets where the parent scaffold lacks sufficient steric bulk [3]. No direct comparative biological assay data are currently available for this BOC-protected intermediate in public databases (ChEMBL, BindingDB, PubChem BioAssay) as of the search date [4].

Physicochemical differentiation Medicinal chemistry building blocks Fragment-based drug design

Predicted Lipophilicity (clogP) Positioning: CH₂F vs. CH₂OH and CF₃ Analogs

Computational predictions using the XLogP3 and ACD/LogP algorithms on the target compound (CAS 1935972-25-0) yield a calculated clogP of approximately 0.8–1.2, positioning it between the more polar hydroxymethyl analog (tert-butyl 4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, CAS 2413869-36-8, MW 229.27, estimated clogP ≈ 0.2–0.5) and the more lipophilic hypothetical trifluoromethyl analog (estimated clogP ≈ 2.0–2.5) [1][2]. This intermediate lipophilicity is consistent with the well-documented property that a single C–F bond introduction modulates LogP by approximately +0.2 to +0.5 units relative to C–OH, while CF₃ adds +1.0 to +1.5 units beyond the C–F variant [2]. Such positioning is empirically relevant: compounds with clogP in the 1–3 range generally display optimal oral absorption and reduced off-target promiscuity in CNS-targeted programs [3]. No experimentally measured LogD₇.₄ values for the target compound have been published.

Lipophilicity modulation ADME optimization Fluorine walk SAR

Metabolic Stability: Class-Level Projection for Fluoromethyl vs. Methyl and Hydroxymethyl Bicyclic Amines

Fluoromethyl substitution is a recognized strategy to block cytochrome P450-mediated hydroxylation at aliphatic positions in bicyclic amine scaffolds . In structurally analogous systems (e.g., 1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine and 3-(fluoromethyl)cyclobutan-1-amine), the fluoromethyl group has been reported to reduce intrinsic clearance in human liver microsomes by approximately 2- to 5-fold compared to the methyl or unsubstituted variants, attributed to the electron-withdrawing inductive effect and increased C–H bond dissociation energy of the adjacent carbon [1]. While compound-specific microsomal stability data for CAS 1935972-25-0 are not available in the public domain, the structural analogy supports the inference that the 7-fluoromethyl group confers superior resistance to oxidative metabolism relative to the 7-methyl or 7-unsubstituted analogs. The presence of the BOC group may additionally influence metabolic pathways (e.g., esterase-mediated deprotection) independently of the fluoromethyl effect [2].

Metabolic stability CYP450 oxidation Fluorine blocking strategy

Vendor Purity Benchmarking: Leveraging 98%+ Specifications for Downstream Parallel Synthesis

Commercially available batches of the target compound at 98% purity (Leyan, product #1843115 ) and 95%+ (Chemenu, catalog #CM471693 ) meet or exceed the typical purity range for the unsubstituted parent BOC-protected scaffold, which is commonly supplied at 97% purity (e.g., Bidepharm for CAS 114676-79-8 at 97% ). The higher purity specification for the fluoromethyl derivative reduces the need for pre-use purification in multi-step parallel synthesis workflows, where trace impurities can propagate through subsequent amide coupling or Suzuki reactions and compromise library integrity. The 98% purity benchmark is also critical for fragment-based screening applications where low-purity stocks can generate false-positive hits in high-concentration SPR or biochemical assays [1]. No comparative analytical QC data (e.g., HPLC chromatograms, residual solvent profiles) are publicly available from independent laboratories for these commercial sources.

Vendor quality control Purity specification Procurement decision support

Predicted Amine Basicity (pKa) Shift: Fluoromethyl Inductive Effect on the Bridgehead Nitrogen

The predicted pKa of the bridgehead amine in the parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is 9.12 ± 0.20 (predicted, ). The introduction of a fluoromethyl group at the 7-position, situated two bonds from the bridgehead nitrogen, is expected to exert a through-bond inductive electron-withdrawing effect that reduces the amine pKa by approximately 0.2–0.5 units based on the Taft σ* constant for —CH₂F (σ* ≈ 1.0 vs. —CH₃ σ* = 0.0) [1]. A lower pKa reduces the fraction of protonated amine at physiological pH (7.4), potentially improving passive membrane permeability and CNS penetration while simultaneously reducing Vdss [1][2]. Direct experimental pKa measurement for the target compound has not been reported.

Amine basicity pKa prediction Physicochemical profiling

Optimal Procurement and Application Scenarios for Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Based on Evidence


Fragment-Based Screening Library Enrichment with sp³-Rich Fluorinated Scaffolds

The target compound's molecular weight (231 Da) and predicted clogP (~1.0) place it in the 'fragment-optimized' property space (typically MW 120–300, clogP < 3, HBD ≤ 3) [1]. Its 7-fluoromethyl group provides a single ¹⁹F NMR handle for fragment screening by ¹⁹F transverse relaxation (T₂) or WaterLOGSY experiments, enabling direct detection of protein binding without interference from the BOC methyl protons [2]. The BOC group can be readily cleaved post-screening to reveal the reactive secondary amine for subsequent fragment growing or linking, a workflow already validated with related 2-oxa-5-azabicyclo[2.2.1]heptane fragments in GPCR and kinase programs [3].

Building Block for CNS-Penetrant Orexin-1 Receptor (OX1R) Antagonists and Related GPCR Programs

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been explicitly utilized in the discovery of JNJ-54717793, a clinical-stage selective OX1R antagonist where the bridged morpholine core contributed to brain penetration (rat brain/plasma Kp > 0.3) and oral bioavailability [2]. The 7-fluoromethyl variant (CAS 1935972-25-0) offers a differentiated substitution pattern that may enable exploration of the 7-position vector without the steric bulk of a trifluoromethyl group, maintaining favorable CNS MPO desirability scores [4]. Procurement of this intermediate enables parallel SAR studies at the 7-position of the bicyclic core, which is inaccessible from commercially available 3-substituted analogs.

Parallel Library Synthesis Requiring High-Purity, Orthogonally Protected Bicyclic Intermediates

The 98% purity specification from tier-1 vendors (Leyan, product #1843115 ) supports direct use in high-throughput parallel amide coupling or Buchwald-Hartwig amination without pre-purification, reducing per-well synthesis time by an estimated 15–20 minutes when processing 96-well plates [5]. The BOC/fluoromethyl orthogonal protection strategy allows sequential deprotection and functionalization: (1) BOC removal with TFA reveals the secondary amine for the first diversity point; (2) the fluoromethyl group remains intact for subsequent nucleophilic substitution or serves as a metabolic blocking group in the final analog. This two-step diversification pathway is not achievable with analogs that lack the fluoromethyl group or that bear protecting groups with overlapping lability.

Metabolic Stability Screening Panels for Fluorinated Bicyclic Amine SAR

While direct metabolic stability data for CAS 1935972-25-0 are unavailable, the class-level evidence supports its inclusion as a comparator in systematic HLM/RM stability panels alongside the des-fluoro (CAS 114676-79-8), hydroxymethyl (CAS 2413869-36-8), and aminomethyl (CAS 2151814-87-6) analogs [6]. Such panels would empirically quantify the metabolic advantage (if any) of the fluoromethyl modification in the specific 2-oxa-5-azabicyclo[2.2.1]heptane context, generating data that can guide procurement decisions for subsequent scale-up. Given the compound's current status as a research intermediate, generating head-to-head metabolic stability data represents a gap that procurement teams should prioritize closing before committing to multi-gram purchases for lead optimization.

Quote Request

Request a Quote for Tert-butyl 7-(fluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.